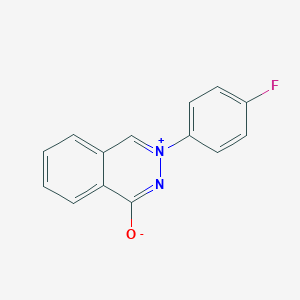

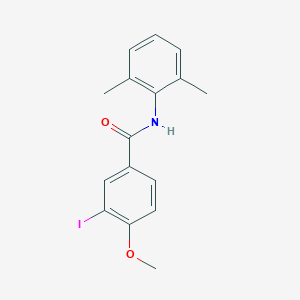

3-(4-氟苯基)酞嗪-3-鎓-1-醇酸盐

描述

作用机制

Target of Action

The primary target of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. By inhibiting the action of PARP, this compound can cause the accumulation of single-strand DNA breaks that eventually lead to double-strand DNA breaks. If these breaks are left unrepaired, it can lead to cell death .

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA damage, which in turn can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate particularly effective against cancer cells that have defects in the BRCA1 or BRCA2 genes, which are involved in the repair of double-strand DNA breaks .

Result of Action

The result of the action of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the induction of cell death in cancer cells. By inhibiting PARP and preventing the repair of DNA damage, this compound can induce cell death in cancer cells, particularly those with defects in certain DNA repair pathways .

实验室实验的优点和局限性

The advantages of using 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate in lab experiments include its ease of synthesis, stability, and potential for use in the development of new drugs and therapeutic agents. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

未来方向

There are several future directions for research on 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate. One direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential use as a building block for the synthesis of other complex molecules. Finally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

合成方法

The most common method for synthesizing 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is through the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis include the use of different reagents and catalysts, but the basic reaction mechanism remains the same.

科学研究应用

神经保护作用

该化合物在神经保护方面显示出潜力,这对于治疗神经退行性疾病、缺血性卒中和外伤性脑损伤至关重要。新型三唑-嘧啶杂化物,包括酞嗪-3-鎓结构,已被设计和合成,并表现出显著的神经保护特性。 这些化合物降低了人类神经元细胞中应激和凋亡标志物的表达,表明其可能的机制是通过抑制内质网应激和 NF-kB 炎症通路 .

抗神经炎特性

除了神经保护作用之外,这些化合物还表现出抗神经炎作用。它们在抑制 LPS 刺激的人类小胶质细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 的产生方面很有效。 这表明它们在控制神经炎症方面具有潜在的用途,神经炎症是各种神经系统疾病中常见的病理特征 .

抗癌潜力

酞嗪-3-鎓衍生物因其抗癌特性而受到探索。该结构单元是已针对不同癌细胞系测试的更广泛类别化合物的一部分。 这些化合物通常靶向特定的生物通路和酶,例如胸苷酸合酶和拓扑异构酶 II,这些酶对于癌细胞增殖至关重要 .

酶抑制

酞嗪-3-鎓核心也参与抑制在癌症治疗中是关键靶点的酶。 例如,包含该核心的杂化物已显示出抑制 HDAC 和胸苷磷酸化酶等酶,这些酶分别参与基因表达和 DNA 复制的调控 .

PARP 抑制剂用于癌症治疗

酞嗪-3-鎓衍生物的知名应用之一是作为 PARP 抑制剂。例如,奥拉帕利是一种聚 ADP 核糖聚合酶 (PARP) 抑制剂,已被用于治疗各种癌症。 奥拉帕利的合成涉及含有酞嗪-3-鎓结构的中间体 .

安全和危害

生化分析

Biochemical Properties

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . Additionally, its stability in various experimental conditions has been evaluated to ensure consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes without causing significant harm to the organism.

Metabolic Pathways

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . By modulating the activity of these enzymes, it can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and degradation of biomolecules.

Transport and Distribution

The transport and distribution of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.

属性

IUPAC Name |

3-(4-fluorophenyl)phthalazin-3-ium-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGUNBSDWAMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170509 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320422-01-3 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320422-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B501226.png)

![4-fluoro-N-[(2-methoxyethyl)carbamothioyl]benzamide](/img/structure/B501230.png)

![N-[4-(benzylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B501233.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B501234.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B501237.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501238.png)

![2-[benzoyl(methyl)amino]-N-benzylbenzamide](/img/structure/B501239.png)

![N-benzyl-2-[(2,2-dimethylpropanoyl)(methyl)amino]benzamide](/img/structure/B501240.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B501243.png)